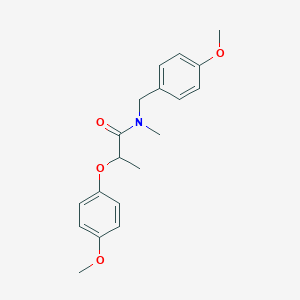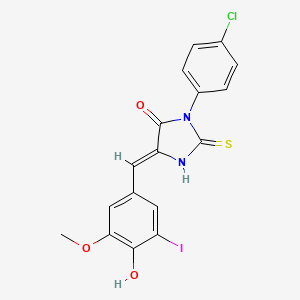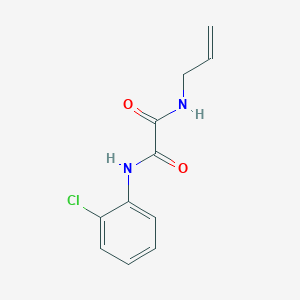![molecular formula C20H22Cl2N2O2 B4631815 3,5-dichloro-2-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B4631815.png)
3,5-dichloro-2-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide
Overview
Description
Synthesis Analysis
The synthesis of benzamide derivatives, including compounds similar to "3,5-dichloro-2-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide," often involves the introduction of various functional groups to a benzamide scaffold to achieve desired pharmacological properties. For instance, Sonda et al. (2004) describe the synthesis of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides with polar substituent groups, showcasing the methodologies that could be relevant to synthesizing the compound (Sonda et al., 2004).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial in determining their biological activity and interaction with biological targets. Demir et al. (2015) analyzed the structure of a similar compound, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, using X-ray diffraction, IR spectroscopy, and DFT calculations, providing insights into the structural aspects that could be applicable to the compound of interest (Demir et al., 2015).
Chemical Reactions and Properties
Benzamide derivatives can undergo various chemical reactions, influencing their pharmacological properties and potential applications. The synthesis and evaluation processes often explore these reactions to optimize the compounds' biological activity and selectivity towards intended targets.
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline form, are essential for their formulation and application in pharmacological settings. Yanagi et al. (2000) discussed the preparation and characterization of two crystalline forms of a related benzamide derivative, highlighting the importance of physical properties in the development of pharmaceutical agents (Yanagi et al., 2000).
Scientific Research Applications
Synthesis and Pharmacological Properties
Research has shown that benzamide derivatives, including those similar to 3,5-dichloro-2-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide, are synthesized for their selective serotonin 4 (5-HT4) receptor agonist activity. These compounds have been evaluated for their effect on gastrointestinal motility, indicating potential as novel prokinetic agents with reduced side effects due to their selectivity. For instance, Sonda et al. (2004) synthesized a series of benzamide derivatives that accelerated gastric emptying and increased the frequency of defecation, highlighting their potential as prokinetic agents effective on both the upper and lower gastrointestinal tract (S. Sonda, K. Katayama, Toshio Kawahara, N. Sato, K. Asano, 2004).
Gastrointestinal Motility Enhancement
Another study by Sonda et al. (2003) on benzamide derivatives bearing an aralkylamino, alkylamino, benzoyl, or phenylsulfonyl group demonstrated favorable pharmacological profiles for gastrointestinal motility. These findings further reinforce the potential therapeutic applications of benzamide derivatives in enhancing gastrointestinal motility, with improved oral bioavailability being a significant focus for these compounds (S. Sonda, Toshio Kawahara, Takahiro Murozono, N. Sato, K. Asano, K. Haga, 2003).
properties
IUPAC Name |
3,5-dichloro-2-methoxy-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2O2/c1-26-19-17(11-15(21)12-18(19)22)20(25)23-16-7-5-14(6-8-16)13-24-9-3-2-4-10-24/h5-8,11-12H,2-4,9-10,13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKDDVMQSKZDNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C(=O)NC2=CC=C(C=C2)CN3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 3-chloro-6-[({2-[hydroxy(diphenyl)acetyl]hydrazino}carbonothioyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B4631735.png)


![4-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4631763.png)
![6-ethoxy-4-({4-[2-oxo-2-(1-piperidinyl)ethyl]-1-piperazinyl}methyl)-2H-chromen-2-one](/img/structure/B4631771.png)

![1-benzyl-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4631777.png)

![methyl 1-cyclopropyl-7-methyl-2-[(4-methylbenzyl)thio]-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4631785.png)
![N-({[2-chloro-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide](/img/structure/B4631798.png)
![ethyl 5-(aminocarbonyl)-2-({N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylglycyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4631811.png)

